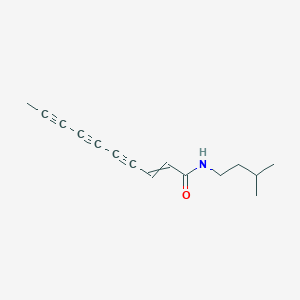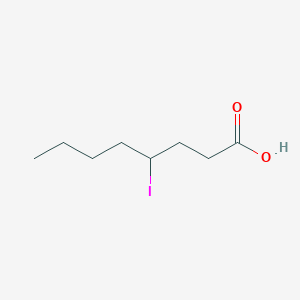
4-Iodooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodooctanoic acid is an organic compound with the molecular formula C8H15IO2 It is a derivative of octanoic acid, where one of the hydrogen atoms on the carbon chain is replaced by an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Iodooctanoic acid can be synthesized through several methods. One common approach involves the iodination of octanoic acid. This can be achieved by reacting octanoic acid with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodooctanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, with the use of solvents like ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the carboxylic acid group.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted octanoic acid derivatives.
Oxidation Reactions: Products include ketones, aldehydes, and other oxidized derivatives.
Reduction Reactions: Products include alcohols and aldehydes.
Applications De Recherche Scientifique
4-Iodooctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its iodine atom can be easily replaced, making it a versatile intermediate in organic synthesis.
Biology: It is used in the study of biological processes, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 4-iodooctanoic acid depends on its specific application. In general, the iodine atom can participate in various chemical reactions, influencing the reactivity and properties of the compound. For example, in biological systems, it may interact with enzymes or other proteins, affecting their function and activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, further influencing the compound’s behavior.
Comparaison Avec Des Composés Similaires
4-Iodooctanoic acid can be compared with other halogenated octanoic acids, such as 4-chlorooctanoic acid and 4-bromooctanoic acid. While these compounds share similar structures, the presence of different halogen atoms can significantly influence their chemical properties and reactivity. For example, iodine is larger and more polarizable than chlorine or bromine, which can affect the compound’s reactivity and interactions with other molecules.
List of Similar Compounds
- 4-Chlorooctanoic acid
- 4-Bromooctanoic acid
- 4-Fluorooctanoic acid
Propriétés
Numéro CAS |
110328-09-1 |
|---|---|
Formule moléculaire |
C8H15IO2 |
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
4-iodooctanoic acid |
InChI |
InChI=1S/C8H15IO2/c1-2-3-4-7(9)5-6-8(10)11/h7H,2-6H2,1H3,(H,10,11) |
Clé InChI |
IILLMHZZILJWLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14318259.png)
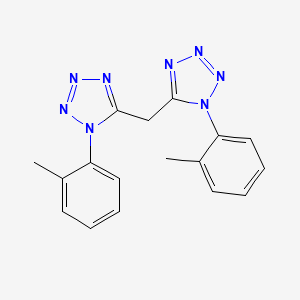
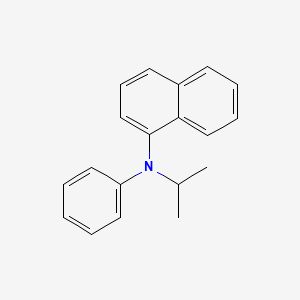
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)

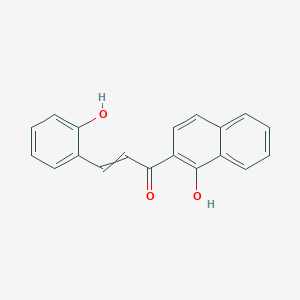
![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

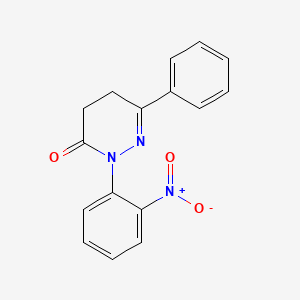
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)

